4-(Acetyloxy)-1-hydroxy-2-naphthoic acid
Description
Overview of Naphthoic Acid Derivatives in Chemical Sciences and Their Diverse Roles
Naphthoic acid derivatives are a class of organic compounds characterized by a naphthalene (B1677914) ring substituted with at least one carboxylic acid group. nih.govnih.gov The naphthalene structure, consisting of two fused benzene (B151609) rings, provides a rigid and planar scaffold that is amenable to a wide range of chemical modifications. This structural versatility allows for the synthesis of a vast array of derivatives with tailored electronic and steric properties.
In the realm of chemical sciences, naphthoic acid derivatives are recognized for their multifaceted roles. They serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govnih.gov For instance, certain naphthoic acid derivatives are precursors to high-performance pigments and fluorescent probes. nih.gov Their unique photophysical properties, arising from the extended π-system of the naphthalene core, make them valuable in materials science for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.
Furthermore, the biological activities of naphthoic acid derivatives have been a subject of significant investigation. Researchers have explored their potential as therapeutic agents, with some derivatives exhibiting antimicrobial and anticancer properties. nih.gov The ability of the naphthoic acid scaffold to interact with biological targets has led to its use in the design of enzyme inhibitors and receptor antagonists.
Rationale for Investigating Acetylated Hydroxynaphthoic Acid Scaffolds
The acetylation of hydroxynaphthoic acids, a process that introduces an acetyl group (-COCH₃) onto a hydroxyl (-OH) substituent, is a key chemical modification strategy. This transformation is undertaken for several important reasons from a research perspective.
One primary rationale is the modulation of the compound's physicochemical properties. Acetylation can alter solubility, lipophilicity, and stability. For instance, the conversion of a polar hydroxyl group to a less polar acetoxy group can enhance the compound's solubility in organic solvents, which can be advantageous for certain synthetic transformations or for its incorporation into non-aqueous formulations.
Another significant reason for investigating acetylated hydroxynaphthoic acids is to probe structure-activity relationships in medicinal chemistry. The introduction of an acetyl group can influence how a molecule interacts with a biological target. By comparing the biological activity of a hydroxynaphthoic acid with its acetylated counterpart, researchers can gain insights into the importance of the hydroxyl group for binding and efficacy. This can guide the design of more potent and selective drug candidates.
Acetylation also serves as a protective group strategy in multi-step organic synthesis. The hydroxyl group of a hydroxynaphthoic acid can be temporarily masked as an acetoxy group to prevent it from reacting in subsequent chemical steps. The acetoxy group can then be selectively removed at a later stage to regenerate the hydroxyl group. This approach allows for greater control over the synthesis of complex molecules. A patent describing the preparation of 6-acetoxy-2-naphthoic acid highlights the use of acetylation to selectively separate it from its isomers. researchgate.net
Historical Context and Current Landscape of Research on Related Naphthoic Acids
The study of naphthoic acids and their derivatives has a rich history dating back to the early days of organic chemistry. Initial research was largely driven by the burgeoning dye industry in the late 19th and early 20th centuries, where naphthalene-based compounds were found to be excellent precursors for a wide range of vibrant and lightfast colors. Early synthetic methods, such as the Friedel-Crafts reaction and the Kolbe-Schmitt reaction, were adapted to produce various naphthoic acid isomers. np-mrd.org
Over the decades, the focus of research has expanded significantly. In the mid-20th century, the development of new analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, allowed for a more detailed characterization of these compounds and their reaction products. This spurred further investigations into their chemical reactivity and physical properties.
The current research landscape for naphthoic acids is highly interdisciplinary. In medicinal chemistry, there is ongoing interest in developing new therapeutic agents based on the naphthoic acid scaffold. For example, derivatives of 4-phenyl-2-naphthoic acid have been investigated as P2Y14 receptor antagonists for potential use in inflammatory and metabolic diseases. chemicalbook.com In materials science, researchers are exploring the use of naphthoic acid derivatives in advanced materials with novel optical and electronic properties. Recent studies have focused on the synthesis of 1-hydroxy-2-naphthoic acid esters through novel rearrangement reactions, opening up new avenues for creating diverse molecular architectures. nih.gov
While extensive research has been conducted on a variety of hydroxynaphthoic acids and their acetylated forms, such as 3-acetoxy-2-naphthoic acid, specific and detailed research findings on 4-(Acetyloxy)-1-hydroxy-2-naphthoic acid remain limited in publicly accessible scientific literature. nih.gov Its existence is confirmed by its CAS registry number, but comprehensive studies on its synthesis, properties, and applications are not widely reported.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10O5 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-acetyloxy-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-7(14)18-11-6-10(13(16)17)12(15)9-5-3-2-4-8(9)11/h2-6,15H,1H3,(H,16,17) |
InChI Key |
NZJOAGSJKPWLBD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |
Canonical SMILES |
CC(=O)OC1=CC(=C(C2=CC=CC=C21)O)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 4 Acetyloxy 1 Hydroxy 2 Naphthoic Acid
De Novo Synthesis Approaches for the 1-Hydroxy-2-naphthoic Acid Core with 4-Substitution
The construction of the fundamental 1-hydroxy-2-naphthoic acid framework bearing a substituent at the 4-position can be achieved through various synthetic routes. These strategies often involve either the regioselective functionalization of pre-existing naphthalene (B1677914) systems or the assembly of the bicyclic core through multi-step reaction sequences.
Regioselective Functionalization Methodologies for Naphthalene Derivatives
The direct and regioselective functionalization of naphthalene derivatives is a powerful tool for introducing substituents at specific positions. google.comresearchgate.net Traditional electrophilic aromatic substitution reactions on naphthalene can be challenging to control in terms of regioselectivity. researchgate.net However, modern synthetic methods, including directed C-H activation, have enabled more precise modifications. For instance, the use of directing groups can guide the functionalization to a specific carbon atom. While direct C4-functionalization of a simple 1-naphthol (B170400) to introduce a hydroxyl or a precursor group can be complicated by the inherent reactivity of the naphthol ring towards oxidation researchgate.net, strategic approaches using appropriately substituted naphthalenes are employed.
One conceptual approach involves the use of a pre-functionalized naphthalene. For example, a 4-bromo-1-naphthoic acid could be a versatile intermediate. The bromine atom can be substituted with a hydroxyl group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, although harsh conditions may be required. Subsequent conversion of the cyano group to a carboxylic acid would yield the desired scaffold. google.com
Another strategy involves the electrophilic cyclization of specifically designed acyclic precursors. For example, arene-containing propargylic alcohols can undergo 6-endo-dig electrophilic cyclization to yield substituted naphthalenes regioselectively under mild conditions. nih.gov By carefully choosing the starting materials, it is possible to construct a naphthalene ring with the desired substitution pattern.
Multi-step Reaction Sequences for Naphthalene Carboxylic Acid Assembly
Building the naphthalene core from simpler, non-naphthalenic precursors is a common and versatile strategy. One established method for the synthesis of hydroxynaphthoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a naphtholate salt. rsc.org To obtain the 4-substituted pattern, a 1,4-dihydroxynaphthalene (B165239) (naphthohydroquinone) derivative can be used as a key starting material.
A patented industrial method describes the synthesis of 1,4-dihydroxy-2-naphthoic acid starting from 1,4-dihydroxynaphthalene. google.com This process involves the formation of an alkali metal salt of 1,4-dihydroxynaphthalene in an organic solvent, followed by carboxylation with carbon dioxide gas. This method is reported to be high-yielding and suitable for large-scale production. google.com
An alternative laboratory-scale synthesis of a 1-hydroxy-2-naphthoic acid derivative involves the rearrangement of an oxabenzonorbornadiene. This Lewis-acid-mediated 1,2-acyl shift can provide access to novel substitution patterns on the 1-hydroxy-2-naphthoic acid core. nih.gov The regiochemical outcome of the rearrangement can be influenced by the electronic properties of the substituents on the starting material. nih.gov
Furthermore, the ring expansion of 1-indanones can be a two-step route to 2-halo-1-naphthols, which are versatile intermediates for further functionalization to introduce the carboxylic acid and the 4-hydroxy group. nih.gov
Introduction of the Acetyloxy Group at Position 4
The introduction of the acetyloxy group at the C4 position of the 1-hydroxy-2-naphthoic acid core is a critical step. This is typically achieved through the selective acetylation of a 1,4-dihydroxy-2-naphthoic acid precursor.
Acetylation of 1,4-Dihydroxy-2-naphthoic Acid Precursors
The direct precursor for the target molecule is 1,4-dihydroxy-2-naphthoic acid. nih.govsigmaaldrich.comchemicalbook.comgoogle.com The synthesis of this precursor can be accomplished as described in section 2.1.2. Once obtained, the selective acetylation of the hydroxyl group at the 4-position is necessary. The presence of two hydroxyl groups with different chemical environments (C1 and C4) and a carboxylic acid group presents a challenge in chemoselectivity.
A plausible synthetic route involves the reaction of 1,4-dihydroxy-2-naphthoic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The relative reactivity of the two hydroxyl groups will determine the major product. It is known that the hydroxyl group at the C4 position is more sterically accessible and potentially more nucleophilic than the C1 hydroxyl group, which is peri-disposed to the C8 hydrogen and adjacent to the carboxylic acid group. A Japanese patent describes the acylation of 1,4-dihydroxynaphthalene derivatives, which can serve as a model for this transformation. nih.gov
Optimization of Reaction Conditions for Selective Acetylation
To achieve selective acetylation at the C4 position, careful optimization of the reaction conditions is paramount. This includes the choice of solvent, temperature, catalyst, and the stoichiometry of the reagents.
A relevant patent concerning the selective acetylation of 6-hydroxy-2-naphthoic acid in the presence of its isomers provides valuable insights. nih.gov The process is carried out in an aqueous alkaline solution with acetic anhydride as the acetylating agent. The pH of the reaction mixture is a critical parameter, with a range of 10 to 13 being effective, and a more specific range of 11.5 to 12.5 being optimal for selectivity. nih.gov The reaction is typically performed at a controlled temperature, for instance, between 15 and 30 °C. nih.gov The molar ratio of acetic anhydride to the hydroxynaphthoic acid is also a key factor, with a range of 1.2 to 3.0 moles of acetic anhydride per mole of the hydroxy-naphthoic acid being used. nih.gov
By analogy, a similar set of conditions could be applied to the selective acetylation of 1,4-dihydroxy-2-naphthoic acid. The use of a basic medium would deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity. The controlled addition of the acetylating agent at a specific pH and temperature could favor the mono-acetylation at the more reactive C4 position.
Enzymatic methods also offer a high degree of regioselectivity in acylation and deacylation reactions. nih.gov For instance, lipases are known to selectively acylate or deacylate hydroxyl groups based on their steric and electronic environment. While not specifically reported for 4-(acetyloxy)-1-hydroxy-2-naphthoic acid, enzymatic strategies represent a potential avenue for highly selective synthesis.
Derivatization and Further Chemical Modifications of this compound
The this compound molecule possesses several reactive sites that can be targeted for further chemical transformations, leading to a variety of derivatives. The carboxylic acid function, the phenolic hydroxyl group, and the aromatic ring itself are all amenable to modification.
The carboxylic acid group can be readily converted into esters and amides. Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, or conversion to the acid chloride followed by reaction with an alcohol, would yield the corresponding esters. Similarly, amides can be prepared by activating the carboxylic acid (e.g., with a coupling agent like DCC) and reacting it with a primary or secondary amine, or by converting the ester to an amide. nih.govyoutube.comyoutube.combohrium.com
The free hydroxyl group at the C1 position can undergo etherification or further esterification under appropriate conditions. The aromatic ring can be subjected to electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents would need to be considered to predict the regiochemical outcome.
The salt of 1-hydroxy-2-naphthoic acid, known as xinafoate, is used in pharmaceutical applications, for example, with the long-acting beta-agonist salmeterol. researchgate.net This demonstrates that the carboxylate form of the parent molecule is a key derivative. It is plausible that this compound could be used to form similar salts or other derivatives with therapeutic potential.
Hydrolysis and Transesterification Studies of the Acetyloxy Moiety
The acetyloxy group at the C-4 position is an ester that can be readily cleaved or transformed, providing a straightforward entry point to 1,4-dihydroxy-2-naphthoic acid or other C-4 ester analogues.
Hydrolysis: The hydrolysis of the acetyl group is a fundamental transformation, typically achieved under either basic or acidic conditions. Base-catalyzed hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, proceeds via saponification to yield the corresponding carboxylate and the phenoxide of 1,4-dihydroxy-2-naphthoic acid. Subsequent acidification protonates these groups to furnish the final dihydroxy product. This deprotection strategy is common for revealing a phenolic hydroxyl group which may be required for subsequent reactions or as a target structure itself. acs.org
Transesterification: While less common than hydrolysis, transesterification offers a direct route to other C-4 acyloxy analogues without proceeding through the dihydroxy intermediate. This can be accomplished using an acid or base catalyst in the presence of a large excess of a different alcohol, or by using specific enzymes for greater selectivity. This method allows for the substitution of the acetyl group with other acyl moieties, potentially altering the electronic and steric properties of the molecule.
The table below summarizes plausible conditions for these transformations.
| Reaction Type | Reagents/Catalyst | Solvent | Product |
| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Water/Methanol | 1,4-Dihydroxy-2-naphthoic acid |
| Acid-Catalyzed Hydrolysis | Hydrochloric Acid (HCl) | Water/Dioxane | 1,4-Dihydroxy-2-naphthoic acid |
| Transesterification | Sodium Methoxide (NaOMe) | Propanol | 4-(Propanoyloxy)-1-hydroxy-2-naphthoic acid |
Modifications of the Carboxylic Acid and Hydroxyl Functionalities
The carboxylic acid and the phenolic hydroxyl groups are key handles for derivatization, allowing for the introduction of a wide array of substituents through well-established synthetic protocols.
Carboxylic Acid Modifications: The carboxylic acid at the C-2 position is readily converted into esters and amides.
Esterification: The Fischer esterification, involving the reaction of the naphthoic acid with an alcohol under acidic catalysis (e.g., sulfuric acid), is a standard method to produce the corresponding esters. libretexts.org This reaction is reversible and can be driven to completion by removing water or using an excess of the alcohol. libretexts.org
Amidation: Direct reaction with an amine is often inefficient as the basic amine deprotonates the carboxylic acid. libretexts.org Therefore, the carboxylic acid is typically "activated" first. Reagents such as thionyl chloride (SOCl₂) can convert the acid to a more reactive acyl chloride, which readily reacts with an amine to form the desired amide. libretexts.org Alternatively, peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation directly between the carboxylic acid and an amine. libretexts.org
Hydroxyl Functionality Modifications: The phenolic hydroxyl group at C-1 can be transformed into ethers or esters. Selective modification may require protection of the more acidic carboxylic acid group, for instance by converting it to an ester, prior to reacting the hydroxyl group.
Etherification: The Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., sodium hydride) to form a phenoxide and then reacted with an alkyl halide, is a common method for synthesizing aryl ethers. This allows for the introduction of various alkyl or aryl-alkyl groups at the C-1 position.
Esterification: The hydroxyl group can also be acylated using an acid chloride or anhydride in the presence of a base like pyridine (B92270) to yield a diester derivative.
The following table illustrates potential modifications to these functional groups.
| Target Group | Reaction Type | Reagents | Resulting Moiety |
| Carboxylic Acid | Fischer Esterification | Ethanol, H₂SO₄ | Ethyl 4-(acetyloxy)-1-hydroxy-2-naphthoate |
| Carboxylic Acid | Amidation (via acyl chloride) | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-4-(acetyloxy)-1-hydroxy-2-naphthamide |
| Hydroxyl Group | Etherification | 1. NaH 2. Benzyl Bromide | 4-(Acetyloxy)-1-(benzyloxy)-2-naphthoic acid |
Synthesis of Novel Analogue Libraries
The multifunctional nature of this compound makes it an excellent scaffold for the generation of analogue libraries for chemical biology or materials science. A common strategy involves a divergent synthetic approach, where the core scaffold is modified at one of its functional handles with a diverse set of building blocks.
For example, a library of novel amides can be synthesized by first activating the carboxylic acid group and then reacting it in parallel with a collection of primary and secondary amines in a multi-well plate format. This approach rapidly generates a large number of structurally related but distinct compounds. Similar strategies can be applied to the hydroxyl group. For instance, after hydrolysis of the C-4 acetyl group, both the C-1 and C-4 hydroxyls could be alkylated with a variety of alkyl halides to produce a library of diether analogues. The synthesis of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives through the Mannich reaction demonstrates a successful application of this type of diversification on a related naphthoquinone core. nih.gov Likewise, the synthesis of various 4-hydroxy-2-quinolone analogues shows how a core structure can be elaborated with different side chains to build a library of compounds for screening. nih.gov
A hypothetical library synthesis targeting the carboxylic acid is outlined below.
| Scaffold | Point of Diversification | Reaction | Building Blocks (Examples) | Library Output (Examples) |
| This compound | Carboxylic Acid | Amide Coupling | - Aniline - Cyclopropylamine - Morpholine | - N-Phenyl-4-(acetyloxy)-1-hydroxy-2-naphthamide - N-Cyclopropyl-4-(acetyloxy)-1-hydroxy-2-naphthamide - (4-(Acetyloxy)-1-hydroxy-2-naphthalen-2-yl)(morpholino)methanone |
Advanced Characterization and Structural Analysis of 4 Acetyloxy 1 Hydroxy 2 Naphthoic Acid
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopy is instrumental in piecing together the molecular puzzle of 4-(Acetyloxy)-1-hydroxy-2-naphthoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Based on the structure of the parent compound, 1-hydroxy-2-naphthoic acid chemicalbook.com, and the addition of an acetyloxy group, the following proton signals can be predicted. The protons on the naphthalene (B1677914) ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of the acetyloxy group at the C4 position will influence the chemical shifts of the neighboring aromatic protons. A sharp singlet, integrating to three protons, would be anticipated in the aliphatic region (around 2.2-2.5 ppm) corresponding to the methyl protons of the acetyloxy group. The hydroxyl proton and the carboxylic acid proton are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each of the carbon atoms in the naphthalene ring, the carboxylic acid, and the acetyloxy group. The carbonyl carbon of the carboxylic acid would likely appear in the range of 170-180 ppm, while the ester carbonyl of the acetyloxy group would be expected around 168-172 ppm. The methyl carbon of the acetyloxy group would have a characteristic signal in the aliphatic region, typically around 20-25 ppm. The carbons of the naphthalene ring would resonate in the aromatic region (approximately 110-160 ppm). chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | Variable, broad | 170-180 |
| Naphthalene Ring (Ar-H) | 7.0-9.0 | 110-160 |
| Hydroxyl (-OH) | Variable, broad | N/A |
| Acetyloxy (-OCOCH₃) - Carbonyl | N/A | 168-172 |
| Acetyloxy (-OCOCH₃) - Methyl | ~2.2-2.5 (singlet) | ~20-25 |
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons on the naphthalene ring, while HSQC would correlate each proton signal with its directly attached carbon atom.
Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the MS/MS spectrum would be particularly informative. A characteristic fragmentation would be the loss of the acetyl group (CH₃CO) as ketene (B1206846) (42 Da) or acetic acid (60 Da), leading to a prominent fragment ion corresponding to 1-hydroxy-2-naphthoic acid. libretexts.orgmassbank.eumassbank.eu Further fragmentation of this ion would likely involve the loss of water (18 Da) and carbon monoxide (28 Da) or carbon dioxide (44 Da) from the carboxylic acid group, which is a common fragmentation pathway for aromatic carboxylic acids. libretexts.org
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ or [M-H]⁻ | Molecular Ion |
| [M - 42]⁺ | Loss of ketene (CH₂=C=O) |
| [M - 60]⁺ | Loss of acetic acid (CH₃COOH) |
| [M - 42 - 18]⁺ | Loss of ketene and water |
| [M - 42 - 44]⁺ | Loss of ketene and carbon dioxide |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. libretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. libretexts.org A distinct C=O stretching band for the ester functional group of the acetyloxy group would be expected at a higher wavenumber, typically in the range of 1760-1770 cm⁻¹. The spectrum would also show C-O stretching vibrations and aromatic C-H and C=C stretching bands. chemicalbook.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthoic acid derivatives typically exhibit strong absorption bands in the UV region due to the π-electron system of the naphthalene ring. researchgate.netsielc.com The spectrum of this compound would be expected to show absorption maxima characteristic of the substituted naphthalene chromophore. The exact position of these maxima can be influenced by the solvent and the substitution pattern on the ring. researchgate.net
X-ray Crystallography and Solid-State Structural Elucidation
While spectroscopic methods provide information about the molecule's connectivity and functional groups, X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can determine the precise bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planar nature of the naphthalene ring system and reveal the conformation of the carboxylic acid and acetyloxy substituents relative to the ring. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. eurjchem.com
Polymorphism and Crystallographic Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. The parent compound, 1-hydroxy-2-naphthoic acid, is known to exhibit polymorphism. nih.govnih.gov It is therefore plausible that this compound could also crystallize in different polymorphic forms. Crystallographic studies would be essential to identify and characterize any potential polymorphs. This would involve techniques such as powder X-ray diffraction (PXRD) to analyze the bulk crystalline material and differential scanning calorimetry (DSC) to study the thermal behavior and phase transitions between different polymorphic forms. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Acetyloxy 1 Hydroxy 2 Naphthoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for predicting the ground-state properties of molecules like 4-(acetyloxy)-1-hydroxy-2-naphthoic acid.
A DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy structure). This involves calculating forces on each atom and adjusting their positions until a minimum energy is reached. Key outputs from such a calculation would include bond lengths, bond angles, and dihedral angles. For instance, the intramolecular hydrogen bond between the hydroxyl group at position 1 and the carbonyl of the carboxylic acid at position 2 is a critical feature whose geometry would be precisely determined. The planarity of the naphthalene (B1677914) ring system and the orientation of the acetyloxy and carboxylic acid groups would also be established.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, provide valuable electronic data. researchgate.net This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap typically suggests higher reactivity. These calculations can also map the electron density surface, revealing which parts of the molecule are electron-rich (susceptible to electrophilic attack) and which are electron-poor (susceptible to nucleophilic attack).
Table 1: Illustrative Predicted Geometric and Electronic Properties from DFT This table presents hypothetical, but realistic, data that would be generated from a DFT calculation on this compound for illustrative purposes.
| Parameter | Predicted Value | Significance |
|---|---|---|
| Bond Lengths (Å) | ||
| O-H (hydroxyl) | 0.98 | Length of the hydroxyl proton bond. |
| C=O (carboxyl) | 1.22 | Double bond character of the carboxylic acid. |
| C-O (ester) | 1.35 | Single bond character of the acetyloxy group. |
| Bond Angles (°) | ||
| O-C-C (carboxyl) | 122.5 | Angle defining the geometry of the acid group. |
| C-O-C (ester) | 118.0 | Angle of the ester linkage. |
| Electronic Properties (eV) | ||
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |
While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of the molecule in its electronic excited states. nih.gov This is critical for understanding its photophysical properties, such as how it absorbs and emits light (fluorescence).
For this compound, a key area of investigation would be Excited-State Intramolecular Proton Transfer (ESIPT). nih.govcapes.gov.br The molecule has a proton-donating hydroxyl group adjacent to a proton-accepting carbonyl group. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group can increase significantly, potentially leading to the transfer of the hydroxyl proton to the carbonyl oxygen. nih.govrsc.org
TD-DFT calculations can model this process by mapping the potential energy surface of the excited state. nih.gov This would reveal whether the proton transfer is energetically favorable and what energy barrier, if any, must be overcome. The result of ESIPT is the formation of a transient keto-tautomer, which has a different electronic structure and typically fluoresces at a much longer wavelength (a larger Stokes shift) than the original enol form. capes.gov.br Understanding these dynamics is crucial for applications in fields like molecular sensing and imaging.
Molecular Dynamics Simulations and Conformational Analysis
While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would provide a dynamic picture of its behavior.
These simulations can reveal the flexibility of the molecule, particularly the rotation of the acetyloxy and carboxylic acid groups. They would also show how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces. MD is essential for exploring the conformational landscape to ensure that the lowest-energy structure found through DFT is indeed the most probable conformation in a realistic environment. It can also be used to study the stability of the intramolecular hydrogen bond in the presence of competing solvent molecules.
Prediction of Spectroscopic Signatures and Vibrational Modes
Computational methods can predict various types of spectra, which can then be compared with experimental results for validation. Frequency calculations using DFT can predict the infrared (IR) spectrum of this compound. mdpi.com Each vibrational mode of the molecule corresponds to a specific frequency, resulting in a predicted IR peak. The position and intensity of these peaks, such as the O-H stretch, the C=O stretches of the acid and ester groups, and the aromatic C-C stretches, can be calculated. This theoretical spectrum is invaluable for interpreting experimental IR data and confirming the molecule's structure. nih.gov
Similarly, TD-DFT can predict the UV-visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The calculated wavelength of maximum absorption (λ_max) can be directly compared to experimental measurements.
Table 2: Illustrative Predicted Vibrational Frequencies This table presents hypothetical, but realistic, data from a DFT frequency calculation for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (H-bonded) | 3150 | Stretching of the hydroxyl group involved in an intramolecular hydrogen bond. |
| C=O Stretch (Carboxyl) | 1685 | Stretching of the carboxylic acid carbonyl. |
| C=O Stretch (Ester) | 1750 | Stretching of the acetyloxy carbonyl. |
In Silico Ligand-Target Interactions and Binding Affinity Predictions (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a large biomolecule, typically a protein or enzyme. nih.govfrontiersin.org This method is central to drug discovery and design. nih.govits.ac.id
The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" for each pose. researchgate.net This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The results can identify the most likely binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex.
For example, if this compound were being investigated as a potential inhibitor for an enzyme like cyclooxygenase or lactate (B86563) dehydrogenase, docking studies would be a critical first step. nih.govfrontiersin.org They would predict whether the molecule fits within the active site and how its functional groups—the hydroxyl, carboxyl, and acetyloxy groups—interact with the amino acid residues of the enzyme, providing a rationale for its potential biological activity. nih.govfrontiersin.org
Preclinical Biological Activity and Mechanistic Pharmacology of 4 Acetyloxy 1 Hydroxy 2 Naphthoic Acid and Its Metabolites
In Vitro Assessment of Biological Activities
No direct studies assessing the in vitro antioxidant or anti-inflammatory properties of 4-(Acetyloxy)-1-hydroxy-2-naphthoic acid were identified. However, research on structurally related compounds, such as 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has shown anti-inflammatory activity. nih.govnih.gov For instance, 1,4-DHNA, a bacterial-derived metabolite, exhibits anti-inflammatory effects in the gut by binding to the aryl hydrocarbon receptor (AhR). nih.govnih.gov Studies on methyl-1-hydroxy-2-naphthoate (MHNA), another related derivative, have demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages. nih.gov MHNA was found to suppress the production of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
There is no specific information available regarding the antimicrobial or antiviral properties of this compound. Research on other naphthoquinone and naphthoic acid derivatives has shown varied antimicrobial and antiviral activities. For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has demonstrated inhibitory activity against a range of microorganisms, including Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, and Candida albicans. mdpi.com Another related compound, 1-hydroxy-2-naphthoic acid, has been investigated for its antiviral activity against the influenza A virus. medchemexpress.com
Specific data on the anticancer and cytotoxic effects of this compound are not available in the reviewed literature. Studies on related 1,4-naphthoquinone (B94277) derivatives have shown cytotoxic effects on various cancer cell lines. For instance, hydroxylated 1,4-naphthoquinones have been evaluated for their cytotoxicity in human hepatoma (HepG2) and mouse fibroblast (3T3) cell lines. nih.gov The potency of these compounds was found to be dependent on the position of the hydroxyl substitution. nih.gov Furthermore, a series of 1,4-naphthoquinone-2,3-bis-sulfides demonstrated notable cytostatic effects against melanoma and prostate cancer cell lines. nih.gov
No studies were found that specifically investigated the enzyme modulation or receptor binding profile of this compound. In contrast, its structural analog, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), is known to be an agonist for the aryl hydrocarbon receptor (AhR). nih.govnih.gov The binding of 1,4-DHNA to AhR is associated with its anti-inflammatory effects. nih.govnih.gov Additionally, derivatives of 4-phenyl-2-naphthoic acid have been identified as potent and selective antagonists of the P2Y14 receptor, suggesting their potential in treating inflammatory diseases. nih.govnih.govresearchgate.net
Investigations into Cellular and Molecular Mechanisms of Action
Due to the lack of preclinical studies on this compound, there is no information regarding its effects on signal transduction pathways. For related compounds, the mechanisms of action have been partially elucidated. For example, the anti-inflammatory effects of methyl-1-hydroxy-2-naphthoate (MHNA) in LPS-stimulated macrophages are mediated through the suppression of the NF-κB and MAPKs (p38 and JNK) signaling pathways. nih.gov The anticancer activity of certain 1,4-naphthoquinone-2,3-bis-sulfides has been linked to the induction of apoptosis via a mitochondrial pathway, involving the upregulation of p53 and Bcl-2. nih.gov
Protein-Ligand Interaction Studies
While direct protein-ligand interaction studies for this compound are not extensively documented in publicly available literature, significant research has focused on its primary active metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). The biological effects of 1,4-DHNA are largely attributed to its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. nih.govresearchgate.net
Computational modeling and structure-activity relationship studies have elucidated the binding of 1,4-DHNA to the AhR. nih.govresearchgate.net These investigations have revealed that 1,4-DHNA shares similar interaction patterns within the AhR binding pocket with the prototypical potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov The key interactions involve hydrogen bonding between the hydroxyl and carboxyl groups of 1,4-DHNA and specific amino acid residues in the AhR ligand-binding domain. researchgate.net
Specifically, the hydroxyl group of 1,4-DHNA that is furthest from the carboxylic acid group forms a hydrogen bond with the nitrogen-epsilon group of glutamine 377 (Gln377). researchgate.net The hydroxyl group closer to the carboxylic acid moiety interacts with the nitrogen-epsilon group of arginine 312 (Arg312). researchgate.net Furthermore, the oxygen atoms of the carboxylic acid group of 1,4-DHNA form hydrogen bonds with the backbone amino groups of tyrosine 316 (Tyr316) and glutamine 317 (Gln317), and also form a salt-bridge with the NH group of Arg312. researchgate.net The primary distinction in binding compared to TCDD is attributed to the negatively charged carboxyl group of 1,4-DHNA. nih.gov
The activation of the AhR by 1,4-DHNA leads to the induction of downstream target genes, most notably cytochrome P450 family members CYP1A1 and CYP1B1. nih.govresearchgate.net In studies using young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells, 1,4-DHNA was identified as the most potent inducer of CYP1A1 and CYP1B1 among a series of hydroxyl/carboxy-substituted naphthoic acids. nih.gov The induction levels were comparable to those observed with TCDD. nih.gov The presence of both the 1,4-dihydroxy substituents and the 2-carboxyl group were found to be crucial for maximal CYP1A1 induction. nih.gov
Table 1: Summary of Protein-Ligand Interactions for 1,4-Dihydroxy-2-naphthoic Acid (1,4-DHNA)
| Ligand | Target Protein | Key Interacting Residues | Consequence of Interaction | Reference |
|---|---|---|---|---|
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Aryl Hydrocarbon Receptor (AhR) | Gln377, Arg312, Tyr316, Gln317 | Agonist activity, leading to the induction of CYP1A1 and CYP1B1 gene expression. | nih.govresearchgate.net |
Preclinical Pharmacokinetic Investigations (In Vitro and In Vivo Animal Models: Absorption, Distribution, Metabolism, Excretion)
Detailed preclinical pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not extensively available in the scientific literature. It is widely presumed that this acetylated form acts as a prodrug, which undergoes rapid in vivo hydrolysis to its active metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). Consequently, research has predominantly focused on the biological effects and disposition of 1,4-DHNA.
Absorption: Direct studies on the absorption of this compound are lacking. However, studies on its active metabolite, 1,4-DHNA, provide some insights. In vitro studies using human Caco-2 colon cancer cells, a model for intestinal absorption, have shown that 1,4-DHNA can induce AhR-mediated gene expression, suggesting it can permeate intestinal cells. nih.gov Furthermore, oral administration of 1,4-DHNA in mouse models of colitis and Parkinson's disease has demonstrated its systemic bioavailability and efficacy, indicating that it is absorbed from the gastrointestinal tract. nih.govhoustonmethodist.org
Distribution: Information on the tissue distribution of this compound is not available. For its metabolite, 1,4-DHNA, its therapeutic effects observed in a mouse model of Parkinson's disease suggest that it can cross the blood-brain barrier to exert its effects in the central nervous system. houstonmethodist.org
Metabolism: The primary metabolic pathway for this compound is believed to be hydrolysis to 1,4-dihydroxy-2-naphthoic acid. 1,4-DHNA itself is a known intermediate in the biosynthesis of menaquinone (vitamin K2) in bacteria. researchgate.netwikipedia.org In mammals, it is considered a metabolite derived from gut microbiota. nih.govresearchgate.net A study on a sulfate (B86663) derivative of 1,4-DHNA, designed as a stable precursor, suggests that the sulfate conjugate can be converted back to 1,4-DHNA in the intestine by bacterial arylsulfatases. dovepress.com
Excretion: Specific studies detailing the excretion pathways and rates for this compound or its metabolites have not been reported in the available literature.
Table 2: Summary of Available Preclinical Pharmacokinetic Information
| Compound | Pharmacokinetic Parameter | Model System | Finding | Reference |
|---|---|---|---|---|
| This compound | Metabolism | Presumed in vivo | Likely acts as a prodrug, rapidly hydrolyzed to 1,4-dihydroxy-2-naphthoic acid. | General Inference |
| 1,4-Dihydroxy-2-naphthoic acid (Metabolite) | Absorption | Human Caco-2 cells | Permeates intestinal cells to induce AhR activity. | nih.gov |
| 1,4-Dihydroxy-2-naphthoic acid (Metabolite) | Absorption | Mouse (oral administration) | Systemically bioavailable, showing efficacy in disease models. | nih.govhoustonmethodist.org |
| 1,4-Dihydroxy-2-naphthoic acid (Metabolite) | Distribution | Mouse (Parkinson's model) | Implied ability to cross the blood-brain barrier. | houstonmethodist.org |
Role of Hydrolysis Products (e.g., 1,4-Dihydroxy-2-naphthoic Acid) in Bioactivity and Pharmacokinetics
The biological activity attributed to this compound is primarily mediated by its hydrolysis product, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). This metabolite is a bacterially derived compound that has been shown to possess significant anti-inflammatory and other therapeutic properties. nih.govresearchgate.net
The pharmacokinetics and ultimate bioactivity of the parent compound are therefore intrinsically linked to the formation and activity of 1,4-DHNA. As an agonist of the aryl hydrocarbon receptor (AhR), 1,4-DHNA plays a crucial role in modulating inflammatory responses. nih.govhoustonmethodist.org For instance, in a mouse model of dextran (B179266) sodium sulfate (DSS)-induced colitis, oral administration of 1,4-DHNA was found to ameliorate the condition, an effect that was diminished by co-administration of an AhR antagonist. nih.gov This highlights the central role of AhR activation by 1,4-DHNA in its anti-inflammatory effects in the gut.
Furthermore, 1,4-DHNA has demonstrated therapeutic potential in other preclinical models. It has been shown to induce apoptosis in human keratinocytes, suggesting a potential application for the treatment of psoriasis. nih.gov In a mouse model of Parkinson's disease, daily feeding with 1,4-DHNA prevented motor function deficits, with its effects on gait and bradykinesia being at least partially mediated by AhR. houstonmethodist.org Additionally, studies in ovariectomized mice have indicated that 1,4-DHNA can suppress bone resorption, suggesting a role in mitigating osteoporosis. researchgate.net
Structure Activity Relationship Sar Studies of 4 Acetyloxy 1 Hydroxy 2 Naphthoic Acid Analogues
Impact of Acetylation on Biological Activities Compared to Hydroxylated Analogues (e.g., 1,4-Dihydroxy-2-naphthoic Acid)
The biological activity of naphthoic acid derivatives is significantly influenced by the nature of the substituents on the naphthalene (B1677914) ring. The hydroxylated analogue, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), is a known bacterial-derived metabolite that demonstrates anti-inflammatory properties through its interaction with the aryl hydrocarbon receptor (AhR). The acetylation of the hydroxyl group at the 4-position to yield 4-(acetyloxy)-1-hydroxy-2-naphthoic acid would introduce an acetyl group, which is expected to alter its physicochemical properties and, consequently, its biological activity.
The presence of one or two hydroxyl groups at the 1- and 4-positions is crucial for potent AhR agonism. nih.gov Acetylation of the 4-hydroxyl group would likely diminish this activity, as the acetyl group may introduce steric hindrance and alter the electronic properties required for optimal receptor binding. The hydroxyl groups on 1,4-DHNA are known to form hydrogen bonds within the AhR binding pocket, an interaction that would be disrupted by acetylation.
Furthermore, acetylation increases the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, but it may also lead to different metabolic pathways and a change in the duration of action. The acetyl group could be hydrolyzed in vivo by esterases, converting this compound back to its active hydroxylated form, 1,4-DHNA. This would make the acetylated compound a prodrug of the hydroxylated analogue.
| Feature | 1,4-Dihydroxy-2-naphthoic Acid | This compound (Predicted) |
| Polarity | More Polar | Less Polar |
| AhR Agonism | Potent | Likely Reduced or Abolished |
| Hydrogen Bonding | Acts as hydrogen bond donor | Hydrogen bonding capacity at C4 is lost |
| Prodrug Potential | Not a prodrug | Potential to be a prodrug of 1,4-DHNA |
Positional and Substituent Effects on the Naphthalene Ring System
The biological activity of naphthoic acid derivatives is highly dependent on the position and nature of substituents on the naphthalene ring. nih.gov Studies on various analogues of 1,4-DHNA have elucidated several key principles. nih.gov
Hydroxyl and Carboxyl Groups: The presence and position of hydroxyl and carboxyl groups are critical for AhR activity. 1,4-DHNA was found to be the most potent AhR agonist among a series of hydroxyl/carboxy-substituted naphthalene derivatives. nih.gov The 2-carboxyl group significantly enhances activity. nih.gov The loss of the carboxyl group, as in 1,4-dihydroxynaphthalene (B165239), decreases but does not eliminate AhR activity.
Positional Isomers: The relative positions of the hydroxyl groups have a profound impact. For instance, 3,5- and 3,7-dihydroxy-2-naphthoic acids exhibit minimal activity as Cyp1a1 inducers, which is a measure of AhR activation.
Methylation/Alkylation: Methylation of the hydroxyl groups, as seen in 1,4-dimethoxy-2-naphthoic acid, results in a loss of activity, highlighting the importance of the free hydroxyl groups for interaction with the target receptor.
Halogenation and Phenyl Substitution: In the context of NMDA receptor inhibitors based on a 2-naphthoic acid scaffold, halogen and phenyl substitutions have been shown to yield potent inhibitors. nih.gov For example, the addition of a bromo and a phenyl group to 2-hydroxy-3-naphthoic acid resulted in a potent, non-selective NMDA receptor inhibitor. nih.gov
| Compound | Substituents | Biological Activity |
| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | 1,4-dihydroxy, 2-carboxy | Potent AhR agonist |
| 1-Hydroxy-2-naphthoic acid (1-HNA) | 1-hydroxy, 2-carboxy | Less potent AhR agonist than 1,4-DHNA |
| 4-Hydroxy-2-naphthoic acid (4-HNA) | 4-hydroxy, 2-carboxy | Less potent AhR agonist than 1,4-DHNA |
| 1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) | 1,4-dimethoxy, 2-carboxy | Loss of AhR agonist activity |
| 3,5-Dihydroxy-2-naphthoic acid | 3,5-dihydroxy, 2-carboxy | Minimal AhR agonist activity |
| 3,7-Dihydroxy-2-naphthoic acid | 3,7-dihydroxy, 2-carboxy | Minimal AhR agonist activity |
Elucidation of Key Pharmacophores for Target Modulation
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the analogues of this compound, particularly in the context of AhR modulation, several key pharmacophoric features have been identified through studies of 1,4-DHNA.
The crucial pharmacophoric elements for AhR agonism include:
Two Hydrogen Bond Donors: The hydroxyl groups at the 1- and 4-positions act as hydrogen bond donors. Computational modeling has shown that the hydroxyl group at the 1-position (closest to the carboxylic acid) forms a hydrogen bond with Arg312, while the hydroxyl group at the 4-position forms a hydrogen bond with Gln377 within the AhR binding pocket.
A Negatively Charged Group: The carboxylic acid at the 2-position provides a negatively charged group that interacts with the backbone amino groups of Tyr316 and Gln317, and also forms a salt bridge with Arg312.
A Planar Aromatic System: The naphthalene ring itself provides the necessary planar structure to fit within the receptor's binding site.
For this compound, the acetylation of the 4-hydroxyl group would eliminate one of the key hydrogen bond donor sites, which would likely disrupt the established pharmacophore for potent AhR agonism. The molecule would retain the hydrogen bond donor at the 1-position, the negatively charged carboxyl group, and the planar naphthalene core.
Design Principles for Enhanced Bioactivity and Selectivity
Based on the SAR studies of its analogues, several design principles can be proposed for creating new derivatives of this compound with enhanced bioactivity and selectivity.
Modification of the Acyl Group: The acetyl group in this compound could be replaced with other acyl groups of varying chain lengths and electronic properties. This could modulate the compound's lipophilicity, steric profile, and rate of hydrolysis, thereby fine-tuning its prodrug characteristics and pharmacokinetic profile.
Substitution on the Naphthalene Ring: The introduction of small, electron-withdrawing or electron-donating groups at other available positions on the naphthalene ring could influence the electronic distribution of the molecule and its interaction with target receptors. For instance, halogenation has been shown to be a successful strategy in other naphthoic acid series for enhancing potency. nih.gov
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is a key pharmacophoric feature, but it can also lead to poor oral bioavailability. Replacing it with bioisosteres such as tetrazoles or other acidic functional groups could maintain the necessary interactions with the receptor while potentially improving pharmacokinetic properties.
Conformational Restriction: Introducing substituents that restrict the conformational flexibility of the molecule could lock it into a more bioactive conformation, leading to enhanced affinity and selectivity for a particular target.
By systematically applying these design principles, it may be possible to develop novel analogues of this compound with improved therapeutic potential.
Metabolism, Biodegradation, and Environmental Interactions of Naphthoic Acid Derivatives
Microbial Degradation Pathways of Related Naphthoic Acids (e.g., from Phenanthrene (B1679779) Biodegradation)
The biodegradation of the ubiquitous environmental pollutant phenanthrene often proceeds through the formation of naphthoic acid derivatives, with 1-hydroxy-2-naphthoic acid being a key intermediate. ethz.chnih.gov Microorganisms have evolved diverse catabolic pathways to mineralize these compounds.
In many bacteria, the degradation of phenanthrene initially involves dioxygenase enzymes that hydroxylate the aromatic rings. nih.gov Subsequent cleavage of the phenanthrene structure can lead to the formation of 1-hydroxy-2-naphthoic acid. nih.govoup.com From this critical intermediate, the metabolic pathways diverge, primarily following two routes: the phthalate (B1215562) pathway and the salicylate (B1505791) (or naphthalene-like) pathway. ethz.choup.comnih.gov
Phthalate Pathway : In this route, the ring of 1-hydroxy-2-naphthoic acid is cleaved by a dioxygenase to form 2-carboxybenzalpyruvate. nih.govnih.gov This is further metabolized to phthalic acid, which then enters central metabolic pathways. ethz.chnih.gov
Salicylate Pathway : Alternatively, 1-hydroxy-2-naphthoic acid can be decarboxylated and hydroxylated to produce 1,2-dihydroxynaphthalene. oup.comnih.gov This compound is a classic intermediate in the naphthalene (B1677914) degradation pathway and is further converted to salicylic (B10762653) acid and then to catechol, which is subsequently funneled into the Krebs cycle. ethz.choup.com
Some bacterial strains exhibit novel transformation sequences. For instance, Brevibacterium sp. HL4 and Pseudomonas sp. DLC-P11 have been shown to degrade phenanthrene via 1-hydroxy-2-naphthoic acid to form 1-naphthol (B170400) as a subsequent intermediate. nih.gov The metabolic fate then differs, with the former producing salicylic acid and the latter producing o-phthalic acid. nih.gov
The table below summarizes the key degradation pathways of phenanthrene that involve naphthoic acid intermediates.
| Bacterial Strain | Initial Step | Key Intermediate | Subsequent Pathway/Metabolite |
| Stenotrophomonas maltophilia C6 | 3,4-Dioxygenation of phenanthrene | 1-Hydroxy-2-naphthoic acid | Direct ring cleavage or transformation to naphthalene-1,2-diol (B1222099) |
| Alcaligenes sp. PPH | Phenanthrene degradation | 1-Hydroxy-2-naphthoic acid | 'Naphthalene route' via 1,2-dihydroxynaphthalene and salicylic acid |
| Arthrobacter sp. | Phenanthrene degradation | 1-Hydroxy-2-naphthoic acid | Phthalate or salicylate pathways |
| Brevibacterium sp. HL4 | Phenanthrene degradation | 1-Hydroxy-2-naphthoic acid | 1-Naphthol and then salicylic acid |
| Pseudomonas sp. DLC-P11 | Phenanthrene degradation | 1-Hydroxy-2-naphthoic acid | 1-Naphthol and then o-phthalic acid |
Identification and Characterization of Metabolites and Environmental Transformation Products
The degradation of phenanthrene by various microorganisms leads to a suite of identifiable metabolites. The specific metabolites produced can vary depending on the microbial species and the enzymatic machinery involved. nih.gov
In a study of Stenotrophomonas maltophilia C6, a bacterium capable of using phenanthrene as its sole carbon and energy source, twenty-two different metabolites were isolated and characterized. nih.gov The degradation was initiated by dioxygenation at three different positions (1,2-C, 3,4-C, and 9,10-C), leading to branched metabolic pathways. nih.gov The most dominant pathway involved 3,4-dioxygenation, leading to the formation of 1-hydroxy-2-naphthoic acid. nih.gov Other identified intermediates included 2-hydroxy-1-naphthoic acid and naphthalene-1,2-dicarboxylic acid, which were then converted to naphthalene-1,2-diol. nih.gov This diol was primarily cleaved via an ortho-cleavage mechanism to yield trans-2-carboxycinnamic acid, which was further transformed into phthalic acid, 4,5-dihydroxyphthalic acid, and protocatechuic acid. nih.gov The detection of salicylic acid in prolonged incubations suggested that a minor meta-cleavage pathway for naphthalene-1,2-diol also occurred. nih.gov
The table below lists some of the key metabolites identified from the degradation of phenanthrene by Stenotrophomonas maltophilia C6.
| Metabolite Class | Specific Metabolites Identified |
| Naphthoic Acids | 1-Hydroxy-2-naphthoic acid, 2-Hydroxy-1-naphthoic acid, Naphthalene-1,2-dicarboxylic acid |
| Dihydroxylated Naphthalenes | Naphthalene-1,2-diol |
| Ring Cleavage Products | trans-2-Carboxycinnamic acid, 2-Carboxybenzalpyruvate |
| Phthalates | Phthalic acid, 4,5-Dihydroxyphthalic acid |
| Benzoic Acid Derivatives | Protocatechuic acid, Salicylic acid |
The enzyme 1-hydroxy-2-naphthoic acid hydroxylase, crucial for the "naphthalene route," has been purified and characterized from Alcaligenes sp. strain PPH. oup.com This enzyme was found to be a homodimer and its activity was confirmed to be oxygen-dependent, classifying it as an oxygenase. oup.com In Arthrobacter phenanthrenivorans, two homologous genes (diox1 and diox2) encoding for 1-hydroxy-2-naphthoic acid dioxygenase were identified, cloned, and expressed. nih.gov Both recombinant enzymes were active and exhibited similar kinetic properties, highlighting the genetic basis for this metabolic capability. nih.gov
Interaction with Biomacromolecules and Environmental Components (e.g., Humic Substances)
The environmental fate of naphthoic acid derivatives is influenced by their interactions with components of the soil and aquatic environments, such as humic substances. nih.gov Humic substances are complex organic macromolecules that can sorb organic pollutants, affecting their bioavailability and transport.
Studies comparing the sorption and desorption behavior of phenanthrene and its primary metabolite, 1-hydroxy-2-naphthoic acid (HNA), in estuarine sediments revealed significant differences. nih.gov HNA exhibited substantially lower sorption to whole sediment and its organic matter fractions (humic acid and humin) compared to its parent compound, phenanthrene. nih.gov Interestingly, while HNA showed some uptake by whole sediment and humin, it did not appear to sorb directly to the humic acid fraction. nih.gov This suggests that the interaction mechanisms of the more polar metabolite with soil organic matter are distinct from those of the nonpolar parent PAH.
The reactivity of HNA with mineral surfaces is another critical aspect of its environmental fate. In the same study, HNA was found to be transformed upon reaction with birnessite (a manganese oxide) within 24 hours, leading to the formation of partial oxidation products. nih.gov With goethite (an iron oxyhydroxide), HNA remained in solution, but partial oxidation products were also observed in the fraction weakly bound to the mineral. nih.gov These findings indicate that the degradation products of PAHs can have markedly different sorption affinities and reactivities with environmental surfaces than the parent compounds. nih.gov
The interaction of related aromatic structures, like naphthalene, with humic acids has also been investigated. researchgate.netrjsvd.com The binding intensity of naphthalene to humic acids was found to increase when the humic acid structure was modified to have a higher proportion of aromatic and oxidized fragments. researchgate.netrjsvd.com This suggests that the chemical composition of the humic substances plays a crucial role in the sequestration of aromatic compounds.
Advanced Applications and Supramolecular Assemblies Involving Naphthoic Acid Scaffolds
Design and Synthesis of Cocrystals and Salts for Modified Solid-State Properties
The formation of cocrystals and salts is a cornerstone of crystal engineering, aimed at modifying the physicochemical properties of solid materials, such as solubility, stability, and melting point. This is particularly relevant for active pharmaceutical ingredients (APIs). The strategy involves the non-covalent interaction of a target molecule with a selected coformer. In the context of hydroxynaphthoic acids, the carboxylic acid and hydroxyl groups are excellent hydrogen bond donors, while the carbonyl oxygens are hydrogen bond acceptors. These functionalities enable the formation of robust and predictable intermolecular hydrogen bonds.
Research on various hydroxynaphthoic acid isomers has demonstrated their propensity to form cocrystals and salts with a range of coformers, particularly N-heterocyclic compounds. sci-hub.strsc.org For instance, studies on 1-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid have shown the formation of cocrystals or salts with molecules like caffeine (B1668208) and 1,4-diazabicyclo[2.2.2]octane (DABCO). sci-hub.stnih.gov The outcome, whether a cocrystal (neutral components) or a salt (ionic components), depends on the difference in the pKa values between the naphthoic acid derivative and the coformer.
For 4-(acetyloxy)-1-hydroxy-2-naphthoic acid , the presence of the acetyloxy group introduces an additional ester carbonyl group, which can act as a hydrogen bond acceptor. This feature could lead to more complex and varied supramolecular synthons compared to its non-acetylated parent compound. The fundamental interactions governing the assembly of related systems suggest that this compound could be effectively used to form cocrystals and salts, thereby tuning its solid-state properties for specific applications.
Below is a table summarizing cocrystal and salt formation with related hydroxynaphthoic acids, illustrating the types of coformers used and the nature of the resulting solid form.
| Naphthoic Acid Derivative | Coformer | Resulting Solid Form | Reference |
| 1-Hydroxy-2-naphthoic acid | Caffeine | Cocrystal | nih.gov |
| 3-Hydroxy-2-naphthoic acid | Caffeine | Cocrystal | nih.gov |
| 6-Hydroxy-2-naphthoic acid | Caffeine | Cocrystal | nih.gov |
| 6-Hydroxy-2-naphthoic acid | 1,4-Dioxane | Solvate (Inclusion Compound) | sci-hub.st |
| 1-Hydroxy-2-naphthoic acid | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Salt | sci-hub.st |
| 2-Hydroxy-3-naphthoic acid | 3-Hydroxy pyridine (B92270) | Salt | rsc.org |
| 2-Hydroxy-3-naphthoic acid | 1,10-Phenanthroline | Partial Proton Transfer | rsc.org |
Crystal Engineering and Hydrogen Bond Network Analysis
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. youtube.com Hydrogen bonding is a primary tool in crystal engineering due to its strength and directionality. In the case of hydroxynaphthoic acids, the interplay between the carboxylic acid and hydroxyl groups, along with other potential functionalities, dictates the formation of specific hydrogen-bonded networks, known as supramolecular synthons.
The analysis of crystal structures of cocrystals and salts involving hydroxynaphthoic acids reveals common and robust synthons. For example, the carboxylic acid-pyridine heterosynthon is a frequently observed motif in cocrystals with N-heterocyclic compounds. rsc.org This involves a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring. Another common motif is the carboxylic acid dimer, where two acid molecules form a cyclic hydrogen-bonded pair.
For This compound , the intramolecular hydrogen bond between the 1-hydroxy group and the carboxylic acid group is expected to be a dominant feature, similar to what is seen in 1-hydroxy-2-naphthoic acid. This can influence which intermolecular synthons are preferentially formed. The acetyloxy group at the 4-position could participate in weaker C-H···O hydrogen bonds or influence the electronic properties of the naphthalene (B1677914) ring system, thereby subtly modulating the strength and geometry of the primary hydrogen bonds. The analysis of hydrogen bond networks in related structures is crucial for predicting and designing the crystal structures of materials based on this compound.
The following table details some of the key hydrogen bond synthons observed in the crystal structures of related naphthoic acid derivatives.
| Compound/Cocrystal | Key Supramolecular Synthon | Description | Reference |
| 2-Hydroxy-3-naphthoic acid with N-heterocycles | R²₂(8) and R⁴₄(12) rings | Classical synthons in organic solids of carboxylic acids with N-heterocycles. | rsc.org |
| 1-Hydroxy-2-naphthoic acid with Caffeine | Imidazole-carboxylic acid synthon | Hydrogen bonding between the imidazole (B134444) part of caffeine and the carboxylic acid. | nih.gov |
| 6-Hydroxy-2-naphthoic acid with Caffeine | Carboxylic acid dimer and hydroxyl-caffeine heterosynthon | The carboxylic acid forms a dimer, while the hydroxyl group interacts with caffeine. | nih.gov |
Molecularly Imprinted Polymers (MIPs) and Recognition Systems
Molecularly imprinted polymers (MIPs) are synthetic materials with artificially generated recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. This "molecular memory" allows MIPs to selectively rebind the template from a complex mixture, making them valuable for applications in separation science, sensors, and catalysis.
The general process for creating MIPs involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind specific binding cavities. The choice of functional monomer is critical, as it must be able to interact non-covalently (e.g., through hydrogen bonding, electrostatic interactions, or π-π stacking) with the template molecule.
While there is no specific research on MIPs for This compound , its structural features make it a suitable candidate for a template molecule. The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with functional monomers like 4-vinylpyridine (B31050) (4-VP) or methacrylic acid (MAA). The naphthalene ring can participate in π-π stacking interactions.
Studies on MIPs for other aromatic carboxylic acids, such as naproxen (B1676952), have demonstrated the feasibility of this approach. For example, MIPs have been successfully synthesized for naproxen using 4-vinylpyridine as the functional monomer, which interacts with the carboxylic acid group of naproxen. These MIPs have been used as selective stationary phases in high-performance liquid chromatography (HPLC) for the separation of naproxen enantiomers. researchgate.net Similarly, MIPs have been developed for other non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen. nih.gov
The design of a MIP for this compound would involve selecting appropriate functional monomers and a suitable porogen (solvent) to facilitate the formation of a stable template-monomer complex prior to polymerization. The resulting MIP could potentially be used for the selective extraction or sensing of this compound.
The table below provides examples of MIPs developed for structurally related aromatic acids.
| Template Molecule | Functional Monomer | Cross-linker | Application | Reference |
| Naproxen | 4-Vinylpyridine | Ethylene glycol dimethacrylate | Chiral separation by HPLC | researchgate.net |
| Diclofenac, Naproxen, Ibuprofen | Methacrylic acid (MAA), 2-Vinylpyridine (2-VP) | Ethylene glycol dimethacrylate (EGDMA) | Adsorption from wastewater | nih.gov |
| Methyl Red | Acrylic acid (AA) | Ethylene glycol dimethacrylate (EGDMA) | Removal from aqueous media | nih.gov |
Luminescent Probes and Materials based on Naphthoic Acid Chromophores
The naphthalene ring system is inherently fluorescent, and its photophysical properties can be tuned by the introduction of various substituents. Naphthoic acid derivatives are therefore attractive candidates for the development of luminescent probes and materials. The fluorescence emission of these molecules can be sensitive to the local environment, such as polarity, pH, and the presence of specific analytes (ions or other molecules).
The formation of charge-transfer cocrystals is one strategy to modulate the luminescent properties of naphthoic acid derivatives. For instance, cocrystals of o-hydroxynaphthoic acid isomers with an electron acceptor like 1,2,4,5-tetracyanobenzene (TCNB) exhibit distinct tunable emission colors due to charge-transfer interactions in the solid state. researchgate.net This demonstrates that the emission properties can be engineered through supramolecular assembly.
Furthermore, 1,8-naphthalimide (B145957) derivatives, which share the naphthalene core, are well-known for their strong fluorescence and are used as molecular probes. A study on a 4-amino-1,8-naphthalimide (B156640) derivative with a carboxylic acid group showed that its fluorescence was significantly enhanced and blue-shifted upon binding to ZnO nanoparticles, indicating its potential as a sensitive probe for nanomaterials. nih.gov
For This compound , the combination of the naphthalene chromophore with electron-donating (hydroxyl) and electron-withdrawing (carboxyl and acetyloxy) groups suggests that it could exhibit interesting photoluminescent properties. The fluorescence of this molecule would likely be sensitive to deprotonation of the carboxylic acid and phenolic hydroxyl groups, making it a potential pH sensor. Additionally, the carboxylate could serve as a binding site for metal ions, and if this binding event perturbs the electronic structure of the naphthalene ring, the molecule could function as a chemosensor with a fluorescent output. While specific studies are lacking, the principles derived from related naphthoic acid and naphthalimide systems strongly support the potential of this compound in the development of novel luminescent materials.
The table below summarizes the luminescent properties and applications of some related naphthalene-based compounds.
| Compound/System | Key Feature | Application/Observation | Reference |
| o-Hydroxynaphthoic acid / TCNB cocrystals | Charge-transfer interactions | Tunable emission colors in the solid state | researchgate.net |
| 4-Amino-1,8-naphthalimide-based acid | Interaction with ZnO nanoparticles | Four-fold fluorescence enhancement and blue-shift | nih.gov |
| 3-Hydroxy-2-naphthoic acid based metal-organic frameworks | Coordination to metal ions (Fe³⁺, Cr₂O₇²⁻) | Luminescent recognition of specific ions | dntb.gov.ua |
Emerging Research Areas and Future Directions for 4 Acetyloxy 1 Hydroxy 2 Naphthoic Acid
Integration with Systems Biology and Omics Approaches (e.g., Metabolomics, Proteomics in Preclinical Models)
The integration of 4-(acetyloxy)-1-hydroxy-2-naphthoic acid with systems biology and omics technologies represents a significant, albeit currently untapped, research frontier. The parent compound, 1-hydroxy-2-naphthoic acid, has been identified as a xenobiotic metabolite, indicating that it interacts with and is processed by biological systems. nih.gov This inherent biological activity suggests that this compound could modulate various cellular pathways.
Future research could employ metabolomics to track the biotransformation of this compound in preclinical models, identifying its metabolites and their impact on endogenous metabolic networks. Similarly, proteomics could uncover the protein targets of this compound, elucidating its mechanism of action. For instance, a study on methyl-1-hydroxy-2-naphthoate, a related derivative, demonstrated its ability to suppress inflammatory responses in macrophages by inhibiting the NF-κB and MAPK signaling pathways. nih.gov A similar approach for this compound could reveal its potential as an anti-inflammatory agent.
Table 1: Potential Omics-Based Research Questions for this compound
| Omics Discipline | Research Question | Potential Impact |
|---|---|---|
| Metabolomics | What are the metabolic fates of this compound in vivo? | Understanding of its bioavailability, and potential for drug-drug interactions. |
| Proteomics | Which proteins does this compound and its metabolites bind to? | Identification of its mechanism of action and potential therapeutic targets. |
| Transcriptomics | How does this compound alter gene expression profiles in target cells? | Insight into its cellular effects and potential off-target effects. |
Rational Design of Next-Generation Analogues with Tuned Properties and Improved Efficacy
The rational design of analogues of this compound is a promising avenue for enhancing its therapeutic potential. The core structure of 1-hydroxy-2-naphthoic acid offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Research into the synthesis of 1-hydroxy-2-naphthoic acid esters has demonstrated the feasibility of creating novel substitution patterns. nih.gov
Future work could focus on creating a library of analogues by modifying the acetyl group, the hydroxyl group, and the naphthalene (B1677914) ring. These modifications could aim to improve properties such as solubility, cell permeability, and target affinity. For example, the introduction of different functional groups could modulate the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for biological activity. Structure-activity relationship (SAR) studies would then be essential to identify the most potent and selective analogues.
Development of Advanced Analytical Methodologies for Complex Biological and Environmental Matrices
The development of robust and sensitive analytical methods is crucial for studying the pharmacokinetics, metabolism, and environmental fate of this compound. Currently, a variety of analytical techniques are used for the analysis of related naphthenic acids, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). ualberta.cahelixchrom.comnih.gov
Future research should focus on developing and validating specific methods for the quantification of this compound and its metabolites in complex matrices such as blood, urine, and tissue samples. This could involve the use of advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Furthermore, the development of methods for its detection in environmental samples would be important for assessing its potential environmental impact.
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Application | Advantages |
|---|---|---|
| HPLC-UV | Quantification in pharmaceutical formulations. | Robust, cost-effective. |
| LC-MS/MS | Quantification in biological and environmental samples. | High sensitivity and specificity. |
| GC-MS | Analysis of volatile derivatives. | High resolution. |
Exploration of New Therapeutic Avenues and Material Science Applications
The exploration of novel therapeutic applications for this compound is a key area for future research. The anti-inflammatory properties of related compounds suggest its potential in treating inflammatory diseases. nih.gov Additionally, other derivatives of 1-hydroxy-2-naphthoic acid have been investigated for their antibacterial and anti-carcinogenic properties. ossila.com
In the realm of material science, while there is no direct research on this compound, a related compound, 6-hydroxy-2-naphthoic acid, is used in the synthesis of liquid crystal polymers. researchgate.net This suggests that this compound could also possess interesting material properties. Future studies could explore its potential as a monomer for the synthesis of novel polymers with unique thermal or optical properties. The ability of 1-hydroxy-2-naphthoic acid to form cocrystals also points towards its potential use in the development of new pharmaceutical formulations with improved properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
